molecular formula C11H9ClO3S B13013440 Ethyl 5-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate CAS No. 33851-24-0

Ethyl 5-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate

Cat. No.: B13013440
CAS No.: 33851-24-0
M. Wt: 256.71 g/mol
InChI Key: XDQYSYNQPPHBQE-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate is a functionalized benzo[b]thiophene derivative designed for research and development in medicinal chemistry and material science. The benzo[b]thiophene core is a privileged scaffold in drug discovery, known for its versatile interactions with biological targets . The specific chloro and hydroxy substitutions on this scaffold are strategic for exploring structure-activity relationships, particularly in the synthesis of more complex polycyclic structures for pharmaceutical applications . This compound serves as a key synthetic intermediate for researchers developing new therapeutic agents. Its structure is highly relevant in the search for novel antimicrobial agents , especially against multidrug-resistant bacterial strains like Staphylococcus aureus (MRSA), as demonstrated by the activity of closely related benzo[b]thiophene acylhydrazones . Furthermore, the 3-hydroxy-substituted benzo[b]thiophene motif is a valuable precursor for constructing fused heteroaromatic systems, such as those found in potent kinase inhibitors targeting enzymes like LIMK1, PIM, and MK2, which are important in oncology and inflammatory diseases . Researchers also utilize this class of compounds in the development of organic electronic materials, given the potential of π-conjugated fused heteroaromatic rings for use in organic semiconductors and transistors .

Properties

CAS No.

33851-24-0

Molecular Formula

C11H9ClO3S

Molecular Weight

256.71 g/mol

IUPAC Name

ethyl 5-chloro-3-hydroxy-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H9ClO3S/c1-2-15-11(14)10-9(13)7-5-6(12)3-4-8(7)16-10/h3-5,13H,2H2,1H3

InChI Key

XDQYSYNQPPHBQE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)Cl)O

Origin of Product

United States

Preparation Methods

Cyclization Using Thioglycolates

This method involves the reaction of substituted benzaldehydes with ethyl thioglycolate under basic conditions to form the benzo[b]thiophene core.

Procedure :

  • React 4-chloro-2-fluorobenzaldehyde with ethyl thioglycolate in anhydrous DMF.
  • Use potassium carbonate (K₂CO₃) as a base and stir at 60°C for 2 hours.
  • Extract the product with diethyl ether, dry over sodium sulfate, and recrystallize from methanol.

Reaction Scheme :
$$
\text{C₆H₄ClCHO} + \text{HSCH₂COOEt} \xrightarrow{\text{K₂CO₃, DMF}} \text{Benzo[b]thiophene derivative}
$$

Halogenation and Esterification

A pre-synthesized benzo[b]thiophene derivative can be chlorinated at C-5 using SOCl₂ or PCl₅.

Procedure :

  • Dissolve the benzo[b]thiophene derivative in a solvent like dichloromethane (DCM).
  • Add SOCl₂ dropwise at low temperature (0°C to room temperature).
  • Reflux the mixture for 2–4 hours to ensure complete halogenation.
  • Purify by washing with water and recrystallizing.

For esterification:

  • Dissolve the chlorinated benzo[b]thiophene carboxylic acid in ethanol.
  • Add catalytic sulfuric acid and reflux for several hours.
  • Remove excess ethanol under reduced pressure and purify by recrystallization.

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid and efficient method for synthesizing benzo[b]thiophenes.

Procedure :

  • Heat a mixture of substituted benzothiophene precursors with reagents like methyl thioglycolate in DMSO.
  • Use triethylamine as a base and microwave at 130°C for 10–20 minutes.
  • Cool the reaction mixture, pour into ice water, and filter the solid product.

Advantages :

  • High yields (up to 95%).
  • Short reaction times compared to conventional heating methods.

Comparison of Methods

Method Key Reagents Conditions Yield (%) Advantages
Cyclization via Thioglycolates Ethyl thioglycolate, K₂CO₃ DMF, 60°C, 2 h ~85 Simple workup
Halogenation + Esterification SOCl₂/PCl₅, ethanol Reflux ~80 High specificity
Microwave-Assisted Synthesis Methyl thioglycolate, triethylamine DMSO, 130°C, microwaves ~95 Rapid reaction; high efficiency

Notes on Optimization

  • Solvent Choice : Anhydrous solvents like DMF or DCM are critical for high yields.
  • Base Selection : Potassium carbonate is commonly used but can be replaced with other bases like sodium methoxide depending on substrate reactivity.
  • Temperature Control : Precise control during halogenation prevents overreaction or side product formation.

Chemical Reactions Analysis

Ethyl 5-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate undergoes several types of chemical reactions, including:

Scientific Research Applications

Ethyl 5-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and interacting with cellular receptors. The specific pathways involved depend on the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of ethyl 5-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate can be contextualized against analogous benzo[b]thiophene and thiophene derivatives. Below is a comparative analysis based on substituent patterns, physicochemical properties, and applications:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Properties Similarity Score Reference
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate (Parent compound) 3-OH, 2-COOEt C₁₁H₁₀O₃S 222.26 Intermediate for heterocyclic synthesis 0.84 [[15],19]
6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid 6-Cl, 3-OH, 2-COOH C₉H₅ClO₃S 228.65 Potential bioactive scaffold 0.88
Methyl 5-chloro-3-hydroxythiophene-2-carboxylate 5-Cl, 3-OH, 2-COOMe (non-fused thiophene) C₇H₅ClO₃S 204.63 Antimicrobial/antifungal agents 0.60
Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate (Target compound) 5-Cl, 3-OH, 2-COOEt C₁₁H₉ClO₃S 256.71 Pharmaceutical intermediate N/A
Ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate 5-NH₂, 4-CN, 3-(4-Cl-styryl), 2-COOEt C₁₇H₁₃ClN₂O₂S 344.81 Cytotoxic activity against cancer cell lines N/A

Substituent Effects on Reactivity and Bioactivity

  • Chloro vs. Hydroxyl Positioning : The chloro group at position 5 in the target compound enhances electrophilic substitution resistance compared to its positional isomer (6-chloro derivative, CAS 1393803-55-8). This substitution also improves lipid solubility, which is critical for membrane permeability in drug candidates .
  • Ester vs. Carboxylic Acid : The ethyl ester group (vs. carboxylic acid in 6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid) increases metabolic stability, making the compound less prone to rapid hydrolysis in vivo .
  • Fused vs. Non-Fused Systems: The benzo[b]thiophene core (as in the target compound) exhibits stronger π-π stacking interactions compared to simple thiophene derivatives (e.g., methyl 5-chloro-3-hydroxythiophene-2-carboxylate), enhancing binding affinity to biological targets like kinase enzymes .

Physicochemical Properties

  • Melting Point : The parent compound (ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate) has a melting point of ~150–155°C, while chloro substitution increases rigidity, likely raising the target compound’s melting point above 200°C .
  • Solubility : The ethyl ester group improves solubility in organic solvents (e.g., ethyl acetate, DMSO) compared to carboxylic acid derivatives, which are more polar .

Biological Activity

Ethyl 5-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate is a significant compound in medicinal chemistry, particularly noted for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antifungal, anticancer properties, and the mechanisms through which it operates.

Chemical Structure and Properties

The compound has the molecular formula C_{12}H_{11}ClO_3S and a molecular weight of approximately 256.71 g/mol. Its structure includes a chloro group, a hydroxy group, and an ethyl ester functional group attached to a benzo[b]thiophene core, which is known for its therapeutic potential.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi, showing efficacy in inhibiting growth.

Table 1: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans8 µg/mL

These results suggest that the compound can effectively inhibit both Gram-positive and Gram-negative bacteria as well as fungi, making it a candidate for developing new antimicrobial agents .

Antifungal Properties

The antifungal activity of this compound has been particularly emphasized in recent studies. It has shown rapid penetration and release characteristics, enhancing its efficacy against fungal infections.

Case Study: Efficacy Against Fungal Strains

In a study evaluating the compound's antifungal properties, formulations containing this compound demonstrated significant activity against various fungal strains. The compound's ability to disrupt fungal cell membranes was noted as a key mechanism of action.

Anticancer Activity

Emerging research suggests that this compound may also possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)10.5
MCF-7 (breast cancer)15.0

The IC50 values indicate the concentration required to inhibit cell viability by 50%. These findings highlight the potential of this compound as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : The compound interacts with microbial cell membranes, leading to increased permeability and cell death.
  • Apoptosis Induction : In cancer cells, it triggers apoptotic pathways, leading to programmed cell death.
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes critical for microbial survival and proliferation.

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